2-(Azepan-1-yl)benzonitrile
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Overview
Description
2-(Azepan-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It features a benzonitrile group attached to an azepane ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. For instance, the use of ionic liquids as recycling agents has been explored to enhance the reaction’s efficiency and environmental friendliness .
Industrial Production Methods
Industrial production methods for 2-(Azepan-1-yl)benzonitrile are not extensively documented. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing various catalysts and solvents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)benzonitrile can undergo several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(Azepan-1-yl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Azepan-1-yl)benzonitrile include:
Uniqueness
What sets this compound apart from these similar compounds is its unique azepane ring structure, which can impart different chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzonitrile derivatives may not be as effective.
Properties
IUPAC Name |
2-(azepan-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRADTVJBORONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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